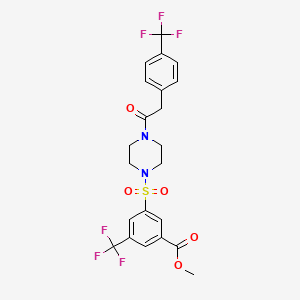
1-(4-Trifluoromethylphenylacetyl)-4-(3-methoxycarbonyl-5-trifluoromethyl-phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonylated piperazine derivative 4 is a compound that belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a sulfonyl group attached to the piperazine ring, which can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonylated piperazine derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of sulfonylated piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their operational simplicity and the availability of reactants .
Chemical Reactions Analysis
Types of Reactions: Sulfonylated piperazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Sulfonylated piperazine derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.
Biology: They are studied for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of sulfonylated piperazine derivatives involves their interaction with specific molecular targets. For example, some derivatives inhibit the enzyme DprE1 in Mycobacterium tuberculosis by forming a covalent adduct with the active-site cysteine residue. This inhibition blocks the synthesis of the cell wall precursor decaprenyl phosphoarabinose, leading to the lysis of the bacteria . Additionally, these compounds can act as GABA receptor agonists, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of parasitic worms .
Comparison with Similar Compounds
Sulfonylated piperazine derivatives can be compared with other piperazine-based compounds such as:
Trimetazidine: Used as an anti-anginal drug.
Ranolazine: Used to treat chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: Another antipsychotic.
Uniqueness: The uniqueness of sulfonylated piperazine derivatives lies in their enhanced solubility and stability profiles compared to other piperazine derivatives. The presence of the sulfonyl group decreases hydrophobicity, which can increase solubility in physiological conditions .
Properties
Molecular Formula |
C22H20F6N2O5S |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
methyl 3-(trifluoromethyl)-5-[4-[2-[4-(trifluoromethyl)phenyl]acetyl]piperazin-1-yl]sulfonylbenzoate |
InChI |
InChI=1S/C22H20F6N2O5S/c1-35-20(32)15-11-17(22(26,27)28)13-18(12-15)36(33,34)30-8-6-29(7-9-30)19(31)10-14-2-4-16(5-3-14)21(23,24)25/h2-5,11-13H,6-10H2,1H3 |
InChI Key |
GJGRAMGTQURCNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


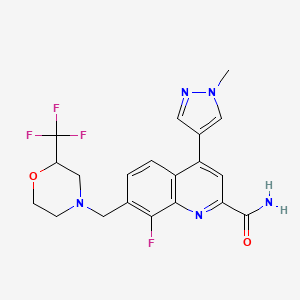
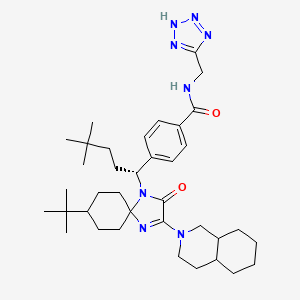
![[(1R,2R,3S,4R)-2,3-dihydroxy-4-[(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]methyl sulfamate](/img/structure/B10836291.png)
![4-(1-Methylpyrazol-4-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide](/img/structure/B10836292.png)

![4-[4-Cyclohexylbenzyl[[2-(trifluoromethyl)benzyl(pentafluorophenylsulfonyl)amino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B10836322.png)
![N'-[(Z)-anthracen-9-ylmethylideneamino]-N-(3-chlorophenyl)butanediamide](/img/structure/B10836329.png)
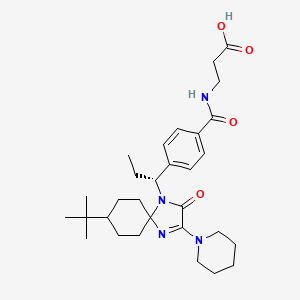

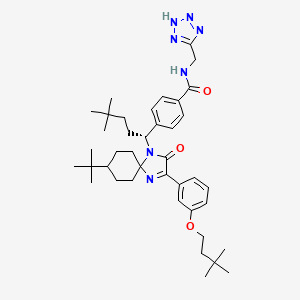
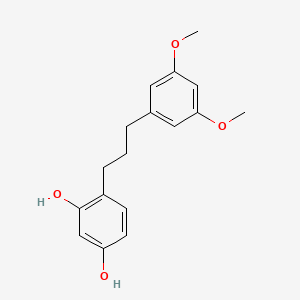
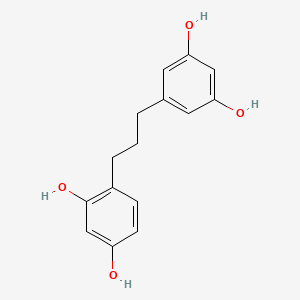
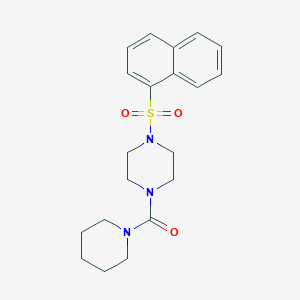
![Cyclohexyl(3-(naphthalen-1-ylsulfonyl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B10836359.png)
